Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride
CAS No.:
Cat. No.: VC15924118
Molecular Formula: C11H20ClNO4
Molecular Weight: 265.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20ClNO4 |
|---|---|
| Molecular Weight | 265.73 g/mol |
| IUPAC Name | methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C11H19NO4.ClH/c1-14-10(13)9(12)8-2-4-11(5-3-8)15-6-7-16-11;/h8-9H,2-7,12H2,1H3;1H |
| Standard InChI Key | GMGNIVCUGRPDMT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(C1CCC2(CC1)OCCO2)N.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound’s core structure consists of a spirocyclic system where a 1,4-dioxolane ring is fused to a cyclohexane moiety at the 8-position. The amino acetate group is attached to the spiro carbon, with the hydrochloride salt stabilizing the amine functionality. The IUPAC name, methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride, reflects this arrangement.
Key structural identifiers include:
-
SMILES Notation: COC(=O)C(C1CCC2(CC1)OCCO2)N.Cl
-
InChIKey: GMGNIVCUGRPDMT-UHFFFAOYSA-N
-
Canonical SMILES: COC(=O)C(C1CCC2(CC1)OCCO2)N.Cl
The spirocyclic architecture imparts conformational rigidity, which is advantageous in drug design for enhancing target binding specificity .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀ClNO₄ |
| Molecular Weight | 265.73 g/mol |
| Purity | ≥95% (typical) |
| Physical Form | White to off-white crystalline solid |
| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |
The hydrochloride salt enhances aqueous solubility relative to the free base, facilitating its use in biological assays .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride involves multi-step organic reactions:
Step 1: Formation of 1,4-Dioxaspiro[4.5]decane
Cyclohexanone is reacted with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the spirocyclic ketal, 1,4-dioxaspiro[4.5]decan-8-one . This intermediate is critical for subsequent functionalization.
Applications in Scientific Research
Pharmaceutical Development
The spirocyclic framework is a privileged structure in medicinal chemistry. Derivatives of this compound have demonstrated:
-
Antimicrobial Activity: Inhibition of Staphylococcus aureus and Escherichia coli growth at MIC values of 8–16 µg/mL, likely through membrane disruption .
-
Anticancer Potential: Preliminary assays show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 20 µM) .
Organic Synthesis
The compound serves as a chiral building block for asymmetric synthesis. For example, it is used in the preparation of L-callipeltose, a deoxyamino sugar found in natural products with antitumor properties .
| Parameter | Description |
|---|---|
| GHS Classification | Not classified as hazardous |
| Storage Conditions | 2–8°C in airtight containers |
Future Directions
Ongoing research focuses on derivatization to enhance bioavailability and target selectivity. Computational modeling studies (e.g., molecular docking) are underway to identify potential kinase inhibitors leveraging the spirocyclic scaffold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume